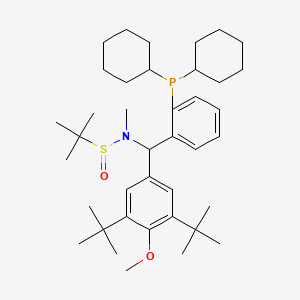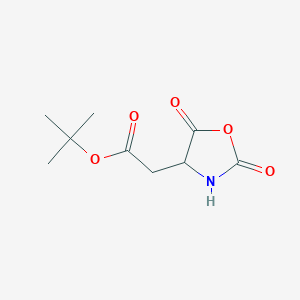
tert-Butyl(S)-2,5-Dioxooxazolidine-4-acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl(S)-2,5-Dioxooxazolidine-4-acetate is a compound that features a tert-butyl group attached to an oxazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(S)-2,5-Dioxooxazolidine-4-acetate typically involves the reaction of tert-butyl esters with oxazolidine derivatives. One common method includes the use of tert-butyl alcohol and oxazolidine-4-acetic acid under acidic conditions, often employing catalysts such as sulfuric acid or boron trifluoride diethyl etherate . The reaction is carried out in a solvent like dichloromethane, and the mixture is stirred at low temperatures before being allowed to reach room temperature.
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems to ensure efficient and scalable synthesis . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl(S)-2,5-Dioxooxazolidine-4-acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex oxazolidine derivatives.
Reduction: Reduction reactions can convert the oxazolidine ring into other functional groups.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The reactions are typically carried out in solvents like dichloromethane or methanol, with temperature and pH carefully controlled to optimize yields.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized oxazolidine derivatives, while reduction can produce simpler alcohols or amines.
Scientific Research Applications
tert-Butyl(S)-2,5-Dioxooxazolidine-4-acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl(S)-2,5-Dioxooxazolidine-4-acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation . Additionally, it can participate in signaling pathways by acting as a ligand for certain receptors, thereby modulating cellular responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-Butyl(S)-2,5-Dioxooxazolidine-4-acetate include other tert-butyl esters and oxazolidine derivatives, such as tert-butyl 4-[(E)-2-(2,5-dioxooxazolidin-4-yl)acetoxy]benzoate .
Uniqueness
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct reactivity and stability compared to other similar compounds. Its tert-butyl group provides steric hindrance, enhancing its stability and making it a valuable intermediate in various synthetic processes .
Properties
IUPAC Name |
tert-butyl 2-(2,5-dioxo-1,3-oxazolidin-4-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO5/c1-9(2,3)15-6(11)4-5-7(12)14-8(13)10-5/h5H,4H2,1-3H3,(H,10,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMNTUAGBVADDDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1C(=O)OC(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
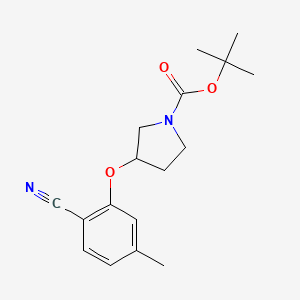

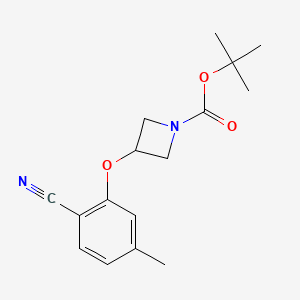
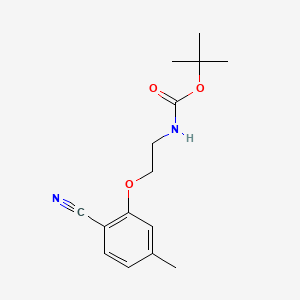

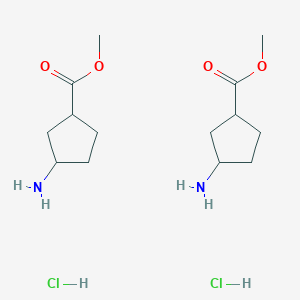
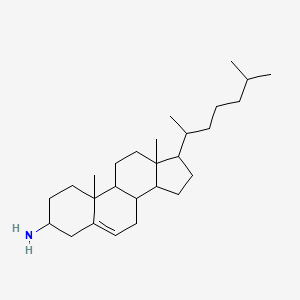
![N-[2-[3,5-dihydroxy-2-(hydroxymethyl)-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-4-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B8253233.png)


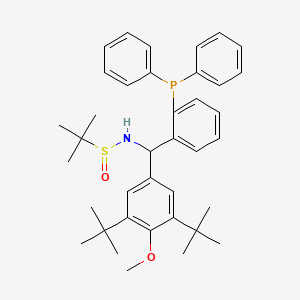
![(R)-N-[(S)-1-(2-Biphenylyl)-2-(diphenylphosphino)ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B8253263.png)

